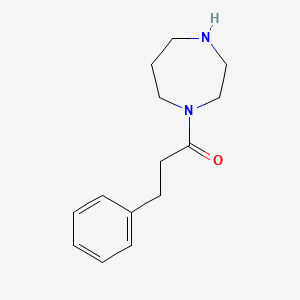

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one

説明

特性

IUPAC Name |

1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMYUSDGTVLVNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one can be achieved through various methods. One common approach involves the reductive amination of the corresponding aminoketone using imine reductase enzymes . This method provides high enantioselectivity and efficiency. Another method involves the acylation of piperazine derivatives with benzoyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one typically involves large-scale reductive amination processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase, is preferred due to their specificity and environmental benefits .

化学反応の分析

Types of Reactions

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted diazepanes and phenylpropanone derivatives, depending on the specific reagents and conditions used .

科学的研究の応用

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

作用機序

The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

類似化合物との比較

Similar Compounds

2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol: Similar in structure but with an additional hydroxyl group.

1-(2-Furoyl)-1,4-diazepane: Contains a furoyl group instead of a phenylpropanone moiety.

1-(2-Methylphenyl)-1,4-diazepane acetate: Features a methylphenyl group and acetate ester.

Uniqueness

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its seven-membered diazepane ring and phenylpropanone moiety make it a versatile compound for various applications in research and industry .

生物活性

Overview

1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary target of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . This compound inhibits ROCK activity, which plays a crucial role in various cellular functions such as cell shape, motility, and division. The inhibition of the Rho/ROCK pathway may lead to significant physiological effects, including a reduction in intraocular pressure, which is particularly beneficial in treating conditions like glaucoma.

Enzyme Inhibition and Receptor Binding

Research indicates that 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one exhibits enzyme inhibition properties. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is critical for neurotransmission. This inhibition can enhance cholinergic signaling, making it a candidate for neuroprotective therapies .

Cytotoxicity and Neuroprotective Properties

Recent studies have evaluated the cytotoxicity profiles and neuroprotective properties of compounds related to 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one. These studies suggest that certain derivatives possess antioxidant properties and can modulate oxidative stress pathways, potentially offering protection against neurodegenerative diseases .

Case Studies

A study focused on diazepane-based compounds demonstrated their affinity for sigma receptors (S1R), which are involved in neuroprotection. The compound exhibited a high selectivity ratio towards S1R with a Ki value of 4.2 nM, suggesting its potential as a therapeutic agent in treating neurological disorders .

Pharmacokinetics

Pharmacokinetic studies indicate that similar compounds have high intraocular permeability. This characteristic is essential for drugs targeting ocular conditions, as it enhances their effectiveness by ensuring adequate concentrations at the site of action.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。